molecular formula C15H12Br2O2 B6294347 Benzyl 3,4-dibromo-5-methylbenzoate CAS No. 2364584-79-0

Benzyl 3,4-dibromo-5-methylbenzoate

Cat. No.: B6294347
CAS No.: 2364584-79-0
M. Wt: 384.06 g/mol
InChI Key: XOSDNQIFBQCZMX-UHFFFAOYSA-N
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Description

Benzyl 3,4-dibromo-5-methylbenzoate is a useful research compound. Its molecular formula is C15H12Br2O2 and its molecular weight is 384.06 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyl 3,4-dibromo-5-methylbenzoate is 383.91836 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzyl 3,4-dibromo-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3,4-dibromo-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3,4-dibromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O2/c1-10-7-12(8-13(16)14(10)17)15(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSDNQIFBQCZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 13C NMR chemical shifts for benzyl 3,4-dibromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Benzyl 3,4-dibromo-5-methylbenzoate

Introduction: The Role of NMR in Modern Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the definitive structural elucidation of organic molecules.[1] Its power lies in its ability to provide a detailed map of the carbon and hydrogen framework within a molecule, revealing not only the number and types of atoms but also their connectivity and chemical environment. For researchers and professionals in drug development, establishing the precise structure and purity of a synthesized compound is a critical, non-negotiable step.

This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for Benzyl 3,4-dibromo-5-methylbenzoate. We will deconstruct the anticipated spectra based on fundamental principles of chemical shifts, substituent effects, and spin-spin coupling. Furthermore, this document provides a field-proven, step-by-step protocol for sample preparation and data acquisition, designed to ensure the generation of high-quality, reproducible NMR data.

Molecular Structure and Predicted Spectral Features

The structure of Benzyl 3,4-dibromo-5-methylbenzoate, with its distinct aromatic and aliphatic regions, gives rise to a predictable yet informative NMR fingerprint. The key to interpretation lies in understanding how the electronic environment of each nucleus influences its resonance frequency.

Caption: Molecular structure of Benzyl 3,4-dibromo-5-methylbenzoate.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule.[1]

  • Aromatic Protons (Dibromomethylbenzoate Ring): The 1,2,3,5-tetrasubstituted benzene ring contains two non-equivalent aromatic protons.

    • Causality: These protons are in different chemical environments relative to the three distinct substituents (two bromine atoms, one methyl group) and the ester linkage. The strong electron-withdrawing inductive effect of the bromine atoms and the ester group will deshield these protons, shifting them downfield into the typical aromatic region (δ 7.0-8.5 ppm).[2][3] The methyl group provides a weak electron-donating effect.[4]

    • Prediction: Expect two distinct signals, likely appearing as sharp singlets or narrow doublets (due to small ⁴J meta-coupling), each integrating to 1H.[1] Predicted shifts are in the range of δ 7.5-8.0 ppm.

  • Benzylic Protons (-O-CH₂-Ph): The two protons of the methylene bridge are chemically equivalent.

    • Causality: These protons are adjacent to two deshielding groups: the ester oxygen and the phenyl ring. This environment pulls electron density away from the protons, causing their signal to appear significantly downfield from typical aliphatic protons.

    • Prediction: A sharp singlet (no adjacent protons for coupling) integrating to 2H is expected.[1] The chemical shift is typically found in the δ 5.0-5.5 ppm range.[1][5]

  • Aromatic Protons (Benzyl Ring): The five protons on the unsubstituted benzyl ring are in three distinct environments (ortho, meta, para).

    • Causality: While technically distinct, the chemical shift differences between these protons are often small, and their signals typically overlap due to complex spin-spin coupling.

    • Prediction: A complex multiplet integrating to 5H is expected in the aromatic region, typically around δ 7.3-7.5 ppm, slightly upfield of the more deshielded protons on the substituted ring.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent.

    • Causality: As an alkyl group attached to an aromatic ring, these protons are shielded relative to the other protons in the molecule.

    • Prediction: A sharp singlet integrating to 3H is expected.[1] The signal should appear in the upfield region, typically around δ 2.0-2.5 ppm.[1]

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to symmetry, several distinct carbon signals are anticipated.

  • Carbonyl Carbon (C=O):

    • Causality: The carbonyl carbon is double-bonded to one oxygen and single-bonded to another, making it highly electron-deficient and thus strongly deshielded.

    • Prediction: This signal will be the furthest downfield, typically in the δ 165-180 ppm range for esters.[6]

  • Aromatic Carbons:

    • Causality: Aromatic carbons typically resonate between δ 110-160 ppm.[6] The specific shifts are influenced by the attached substituents. Carbons bonded to electronegative bromine atoms will be shifted, as will the carbon bonded to the ester group (C-ipso) and the methyl group.

    • Prediction: For the substituted ring, six distinct signals are expected: four quaternary (C-1, C-3, C-4, C-5) and two protonated (C-2, C-6). For the benzyl ring, four signals are expected due to symmetry: one quaternary (C-ipso) and three protonated (C-ortho, C-meta, C-para).

  • Benzylic Carbon (-O-CH₂-Ph):

    • Causality: This sp³-hybridized carbon is bonded to an electronegative oxygen, which deshields it significantly compared to a standard alkane carbon.

    • Prediction: A signal is expected in the δ 65-70 ppm range.[7]

  • Methyl Carbon (-CH₃):

    • Causality: This is the most shielded carbon in the molecule.

    • Prediction: A signal is expected in the upfield region, typically around δ 20-25 ppm.[7]

Summary of Predicted NMR Data

The following tables summarize the anticipated chemical shifts for Benzyl 3,4-dibromo-5-methylbenzoate.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH (Substituted Ring) ~ 7.5 - 8.0 Singlet / Doublet 2H
Aromatic CH (Benzyl Ring) ~ 7.3 - 7.5 Multiplet 5H
Benzylic CH₂ ~ 5.3 Singlet 2H
Methyl CH₃ ~ 2.4 Singlet 3H

(Data based on predictions from Benchchem[1] and general chemical shift principles)

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~ 165 - 170
Aromatic (C-Br) ~ 120 - 130
Aromatic (C-H) ~ 128 - 135
Aromatic (C-ipso) ~ 130 - 140
Benzylic (CH₂) ~ 66 - 68
Methyl (CH₃) ~ 21 - 23

(Data based on typical values for similar functional groups[6][7])

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality NMR data is contingent upon meticulous sample preparation and systematic data acquisition. The following protocol is designed to maximize spectral quality and ensure data integrity.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing A 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B 2. Dissolve in Deuterated Solvent (~0.7 mL CDCl₃) in a vial A->B Solubilize C 3. Filter Solution (Pipette with glass wool) B->C Remove Particulates D 4. Transfer to NMR Tube C->D Ensure Homogeneity E 5. Insert Sample into Spectrometer D->E F 6. Lock & Shim (Lock on solvent, optimize field homogeneity) E->F Calibrate Field G 7. Set Acquisition Parameters (Pulse program, spectral width, scans) F->G Define Experiment H 8. Acquire Data (FID) G->H Run Experiment I 9. Fourier Transform (FID -> Spectrum) H->I J 10. Phase & Baseline Correction I->J Correct Artifacts K 11. Calibrate Chemical Shift (Reference to TMS or solvent) J->K Set Zero Reference L 12. Analyze & Integrate Spectrum K->L Extract Information

Caption: Standard workflow for NMR analysis.

Step 1: Sample Preparation

The quality of the sample has a profound effect on the quality of the resulting spectrum.

  • Weighing the Sample:

    • ¹H NMR: Accurately weigh 5-25 mg of Benzyl 3,4-dibromo-5-methylbenzoate into a clean, dry vial.[8] A more dilute solution generally provides better resolution due to lower viscosity.

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope (~1.1%), a more concentrated sample is required. Weigh 50-100 mg of the compound. Higher concentrations reduce the required acquisition time.[8]

  • Solvent Selection and Dissolution:

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.

    • Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for any drift during the experiment.[8]

    • Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtration:

    • Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck.

    • Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.

    • Causality: Any suspended solid particles will disrupt the magnetic field homogeneity, leading to significant line broadening and poor spectral resolution.[8] This step is critical for obtaining sharp signals.

  • Finalizing the Sample:

    • Cap the NMR tube to prevent solvent evaporation and contamination. Wipe the outside of the tube clean before insertion into the spectrometer.[9]

Step 2: NMR Data Acquisition

These steps outline a general procedure on a modern NMR spectrometer. Specific commands may vary by manufacturer.[10]

  • Sample Insertion: Place the NMR tube in a spinner turbine, adjust it to the correct depth using the instrument's depth gauge, and carefully insert it into the magnet.

  • Locking and Shimming:

    • Load standard instrument parameters and instruct the software to "lock" onto the deuterium signal of the solvent (e.g., CDCl₃).

    • Initiate an automated shimming routine (e.g., topshim).[10]

    • Causality: Shimming is the process of adjusting currents in coils within the spectrometer probe to make the magnetic field (B₀) as homogeneous as possible across the sample volume. A homogeneous field is essential for achieving sharp, well-resolved NMR peaks.[10]

  • Setting Acquisition Parameters:

    • ¹H NMR:

      • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

      • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

      • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

    • ¹³C NMR:

      • Spectral Width: Set to cover a range of approximately 0 to 220 ppm.

      • Number of Scans: A significantly higher number of scans (e.g., 256, 512, or more) is necessary due to the low sensitivity of the ¹³C nucleus.

      • Relaxation Delay (d1): A 2-second delay is a good starting point.

  • Acquisition: Start the acquisition. The spectrometer will pulse the sample and record the resulting Free Induction Decay (FID), which is the raw time-domain data.[11]

Step 3: Data Processing

Processing transforms the raw FID into an interpretable frequency-domain spectrum.[12]

  • Fourier Transform (FT): Apply a Fourier Transform to the FID to convert it from a time-based signal to a frequency-based spectrum.[12]

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual proton signal can be set to δ 7.26 ppm for ¹H NMR, and the carbon signal can be set to δ 77.16 ppm for ¹³C NMR.[13] Alternatively, if an internal standard like Tetramethylsilane (TMS) was added, its signal is set to δ 0.00 ppm.[12]

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the precise chemical shift of each peak in both the ¹H and ¹³C spectra.

Conclusion

The structural characterization of Benzyl 3,4-dibromo-5-methylbenzoate is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. By understanding the influence of the molecule's functional groups on nuclear shielding, a confident prediction of the resulting spectra can be made. This theoretical framework, when combined with the robust experimental protocol detailed herein, provides researchers with a reliable methodology for verifying the structure and purity of this compound, ensuring the integrity of their scientific endeavors.

References

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  • 29, Millersville University.

  • 4, Michigan State University Chemistry.

  • 5, various sources.

Sources

Physicochemical properties and solubility of benzyl 3,4-dibromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Benzyl 3,4-dibromo-5-methylbenzoate

Abstract

Benzyl 3,4-dibromo-5-methylbenzoate is a highly substituted aromatic ester, identified as a potentially valuable synthetic intermediate in various chemical research fields.[1] A thorough understanding of its physicochemical properties, particularly solubility and lipophilicity, is paramount for its effective application in synthesis, purification, and, if relevant, in biological screening and drug development contexts. This guide provides a comprehensive analysis of the predicted properties of this molecule based on its chemical structure and offers detailed, field-proven experimental protocols for their empirical determination. We delve into the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can generate robust and reliable data for this compound.

Compound Profile

The structural attributes of Benzyl 3,4-dibromo-5-methylbenzoate—a benzyl ester of a dibrominated and methylated benzoic acid—dictate its chemical behavior and physical properties. The presence of a large, non-polar aromatic system combined with two heavy bromine atoms suggests high lipophilicity and low aqueous solubility.

Chemical Structure:

(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper)

Table 1: Compound Identifiers

Property Value Source
IUPAC Name Benzyl 3,4-dibromo-5-methylbenzoate -
CAS Number 2364584-79-0 [1]
Molecular Formula C₁₅H₁₂Br₂O₂ [2]

| Molecular Weight | 384.06 g/mol |[2] |

Predicted Physicochemical Properties

In the absence of published experimental data, we can predict the core physicochemical properties of Benzyl 3,4-dibromo-5-methylbenzoate by drawing parallels with structurally similar molecules and applying fundamental chemical principles. Aromatic bromo-compounds are typically crystalline solids with low solubility in polar solvents.[3]

Table 2: Predicted Physicochemical Characteristics

Parameter Predicted Value/Behavior Rationale
Physical State Crystalline Solid The large, planar, and rigid aromatic structure, combined with a molecular weight >300 g/mol , promotes strong crystal lattice energy, favoring a solid state at room temperature.[3]
Aqueous Solubility Very Low (< 0.01 g/L) The molecule is dominated by non-polar groups (two phenyl rings, two bromines, one methyl) and lacks hydrogen bond donors. Esterification of the parent carboxylic acid removes the primary site for ionization and hydrogen bonding, drastically reducing water solubility compared to benzoic acid.[4]
Lipophilicity (logP) High (Predicted > 5.0) The significant non-polar surface area and the presence of two lipophilic bromine atoms will result in a strong preference for a non-polar environment (e.g., octanol) over water. This value is expected to be much higher than simpler esters like ethyl benzoate (logP ≈ 2.64).[5][6]

| pKa | Non-ionizable | As a neutral ester, this compound does not possess an ionizable functional group within the typical aqueous pH range of 1-14. Therefore, its solubility is not expected to be pH-dependent. Hydrolysis can occur under extreme pH conditions, but this is a degradation pathway, not a reversible acid-base equilibrium.[7] |

Experimental Determination of Physicochemical Properties

To move beyond prediction, rigorous experimental validation is required. The following section details the standard, authoritative protocols for determining the key physicochemical parameters. A prerequisite for any measurement is the confirmation of the test substance's purity, ideally ≥99%, as impurities can significantly impact results, especially solubility.

Aqueous Solubility Determination (OECD Guideline 105)

The gold standard for determining water solubility is the OECD Guideline 105.[8] Given the predicted low solubility, the Flask Method is a suitable starting point, with the understanding that the Column Elution Method is required for substances with solubilities below 10⁻² g/L.[9]

Causality of Method Choice: The Flask Method is robust and widely accessible. It involves stirring the substance in water for a sufficient time to ensure equilibrium between the dissolved and undissolved states is reached. The key to trustworthiness is confirming that saturation has been achieved, which is done by measuring the concentration at different time points until it plateaus.

Experimental Workflow: Aqueous Solubility (Flask Method)

G cluster_prep Preparation cluster_equilibration Equilibration & Sampling cluster_analysis Analysis & Conclusion P1 Prepare buffer (pH 7.4) & pre-saturate with compound P2 Add excess solid compound to buffer in triplicate flasks P1->P2 P3 Place on shaker at 20 ± 0.5 °C P2->P3 E1 Shake for 24h P3->E1 E2 Sample, filter/centrifuge E1->E2 E3 Analyze concentration (HPLC/UV-Vis) E2->E3 E4 Shake for another 24h (total 48h) E3->E4 If not equilibrated E5 Repeat sampling & analysis E4->E5 A1 Compare 24h and 48h results E5->A1 A2 Concentrations a gree within 15%? A1->A2 A3 Equilibrium achieved. Report solubility. A2->A3 Yes A4 Continue shaking for another 24h. Resample. A2->A4 No

Caption: Workflow for aqueous solubility determination via the Flask Method.

Step-by-Step Protocol (Flask Method):

  • Preparation: Add an excess amount of Benzyl 3,4-dibromo-5-methylbenzoate to several glass flasks containing a buffer of known pH (e.g., phosphate-buffered saline, PBS, pH 7.4). The amount of substance should be sufficient to ensure a saturated solution with visible undissolved solid.

  • Equilibration: Seal the flasks and agitate them at a constant, controlled temperature (e.g., 20 °C or 25 °C) for an extended period.

  • Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle. Carefully extract an aliquot of the supernatant.

  • Separation: Immediately separate the dissolved portion from the undissolved solid using centrifugation and/or filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

  • Confirmation of Equilibrium: Compare the concentrations from the different time points. Equilibrium is considered reached when consecutive measurements are in close agreement (e.g., within ±15%). The final, stable concentration is reported as the aqueous solubility.

Organic Solvent Solubility Profile

Understanding a compound's solubility in organic solvents is critical for designing synthetic reactions, developing purification strategies (e.g., crystallization), and preparing stock solutions for screening.[11] The "like dissolves like" principle is a useful guide.[11]

Predicted Profile:

  • High Solubility: Aromatic hydrocarbons (Toluene, Xylenes), Chlorinated solvents (Dichloromethane, Chloroform), Ethers (THF, 1,4-Dioxane).[3]

  • Moderate Solubility: Polar aprotic solvents (Ethyl Acetate, Acetone).

  • Low Solubility: Polar protic solvents (Ethanol, Methanol).

  • Insoluble: Water.

Step-by-Step Protocol (Thermodynamic Solubility Screen):

  • Preparation: Weigh a precise amount of the compound (e.g., 10 mg) into individual vials.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to each vial.

  • Equilibration: Vortex the vials vigorously for 1-2 minutes. If the solid dissolves completely, the solubility is greater than 100 mg/mL.

  • Titration: If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the solid is fully dissolved.

  • Calculation: Record the total volume of solvent required to dissolve the compound and calculate the solubility in mg/mL or mol/L. For poorly soluble compounds, an "excess solid" method similar to the aqueous protocol can be used, followed by HPLC analysis.[10]

Lipophilicity (logP) Determination (OECD Guideline 123)

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[5] A logP greater than 5 is often associated with poor absorption and bioavailability, as per Lipinski's "Rule of Five".[5]

Causality of Method Choice: The traditional "Shake-Flask" method is the definitive standard.[12] However, the Slow-Stirring Method (OECD 123) is often preferred as it minimizes the formation of micro-emulsions that can confound results, making it highly reliable for a broad range of compounds.

Experimental Workflow: logP Determination (Slow-Stirring Method)

G cluster_prep Preparation cluster_equilibration Partitioning cluster_analysis Analysis & Calculation P1 Saturate n-octanol with water P3 Dissolve compound in one phase (typically n-octanol) P1->P3 P2 Saturate water with n-octanol P2->P3 E1 Combine phases in a jacketed vessel P3->E1 E2 Stir slowly (no vortex) for >24h at constant temperature E1->E2 E3 Stop stirring, allow phases to separate completely E2->E3 A1 Sample aqueous phase E3->A1 A2 Sample organic phase E3->A2 A3 Analyze concentration in each phase by HPLC-UV A1->A3 A2->A3 A4 Calculate P = [Organic]/[Aqueous] A3->A4 A5 Calculate logP = log10(P) A4->A5

Caption: Workflow for logP determination via the OECD 123 Slow-Stirring Method.

Step-by-Step Protocol (Slow-Stirring Method):

  • Solvent Preparation: Prepare mutually saturated solvents by stirring high-purity n-octanol and water (or buffer) together for 24 hours, then allowing them to separate.

  • Test Solution: Dissolve a known concentration of Benzyl 3,4-dibromo-5-methylbenzoate in the prepared n-octanol. The concentration should not exceed 0.1 M and should be below its saturation limit in either phase.

  • Partitioning: Add known volumes of the n-octanol solution and the saturated water to a temperature-controlled vessel. Stir the two-phase system slowly to avoid forming an emulsion.

  • Equilibration: Allow the system to equilibrate for at least 24 hours.

  • Phase Separation: Stop stirring and allow the layers to fully separate. Centrifugation may be required to ensure complete separation.

  • Quantification: Accurately measure the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical method like HPLC-UV.[13]

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5]

Practical Implications in Research & Development

The predicted physicochemical profile of Benzyl 3,4-dibromo-5-methylbenzoate—very low aqueous solubility and high lipophilicity—has significant practical consequences.

  • For Synthetic Chemists: The compound's poor solubility in polar solvents means that reaction media should be chosen from non-polar aromatic or ethereal solvents.[3] Purification by crystallization will likely require a mixed-solvent system (e.g., dissolving in a good solvent like dichloromethane and precipitating with a poor solvent like hexane or methanol).

  • For Drug Development Professionals: The high predicted logP (>5) and poor water solubility would classify this compound as a significant challenge for oral drug delivery. It would likely exhibit poor absorption and fall into the Biopharmaceutics Classification System (BCS) Class II or IV. Development would necessitate enabling formulation strategies, such as lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems) or amorphous solid dispersions to improve its dissolution and bioavailability.

Conclusion

Benzyl 3,4-dibromo-5-methylbenzoate is predicted to be a highly lipophilic, non-ionizable crystalline solid with very low aqueous solubility. This guide provides a robust framework for the empirical validation of these properties, grounding experimental design in authoritative OECD guidelines. By following these detailed protocols, researchers can generate the high-quality, reliable physicochemical data necessary to unlock the full potential of this compound in their respective fields, from optimizing synthetic routes to navigating the complex challenges of pharmaceutical development.

References

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  • (N.d.). Retrieved March 24, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

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  • (N.d.). Retrieved March 24, 2026, from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • OECD. (2009). OECD Guidelines for the Testing of Chemicals 222: Earthworm Reproduction Test. OECD Publishing. Retrieved from [Link]

  • Redzimski, C., & Dearden, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Sodium Benzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

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An In-depth Technical Guide to the Infrared Spectroscopy of Benzyl 3,4-dibromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. It provides a rapid, non-destructive method for identifying functional groups within a molecule, thereby offering profound insights into molecular structure. The principle of IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific, quantized frequencies. These vibrations—stretching, bending, scissoring, and rocking—create a unique spectral "fingerprint" for each compound.

This guide provides a detailed analysis of the expected IR absorption spectrum of Benzyl 3,4-dibromo-5-methylbenzoate, a compound featuring a complex assembly of functional groups including an aromatic ester, substituted benzene rings, alkyl substituents, and halogen atoms. Understanding the IR spectrum of this molecule is critical for confirming its identity, assessing its purity, and monitoring its transformations in synthetic pathways. For researchers and drug development professionals, a thorough grasp of this spectral data ensures the structural integrity of intermediates and final active pharmaceutical ingredients (APIs).

Core Vibrational Modes and Spectral Interpretation

The structure of Benzyl 3,4-dibromo-5-methylbenzoate presents several key functional groups whose vibrational modes will dominate the IR spectrum. The analysis below deconstructs the spectrum into its constituent parts, explaining the causality behind the expected position and intensity of each absorption band.

The Ester Functional Group: A Three-Band Diagnostic System

Aromatic esters are well-known for a characteristic pattern of three strong absorption bands, often referred to as the "Rule of Three".[1] These intense peaks arise from the C=O stretch and two coupled C-O stretching vibrations, providing a clear diagnostic marker.

  • Carbonyl (C=O) Stretching: The most prominent and easily identifiable peak in the spectrum will be the carbonyl stretch. For benzoate esters, where the carbonyl group is conjugated with the aromatic ring, this absorption is typically found between 1730-1715 cm⁻¹.[2][3] This is a lower frequency compared to saturated aliphatic esters (1750-1735 cm⁻¹) because conjugation delocalizes the pi-electron density, imparting more single-bond character to the C=O bond, which weakens it and lowers the vibrational frequency.[2][4]

  • Asymmetric C-O Stretching (C-C(=O)-O): A strong, characteristic band for the asymmetric stretching of the C-C-O portion of the ester linkage is expected in the 1300-1250 cm⁻¹ region.[1] This band is a crucial part of the ester fingerprint.

  • Symmetric C-O Stretching (O-C-C): The third key ester band arises from the O-C-C stretching vibration involving the benzyl portion of the molecule. This absorption is typically found in the 1130-1100 cm⁻¹ range.[1]

C-H Stretching Vibrations: Distinguishing Aromatic and Aliphatic Moieties

The region above 2800 cm⁻¹ is dominated by C-H stretching vibrations. A clear demarcation line at 3000 cm⁻¹ allows for the immediate differentiation between aromatic/vinylic (sp²) and aliphatic (sp³) C-H bonds.[5][6]

  • Aromatic C-H Stretch (sp²): Absorption bands due to the stretching of C-H bonds on both the benzoate and benzyl aromatic rings are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][7][8] These peaks are generally of weak to medium intensity and can appear as a cluster of sharp signals.

  • Aliphatic C-H Stretch (sp³): The C-H bonds of the methylene (-CH₂-) group in the benzyl moiety and the methyl (-CH₃) group on the benzoate ring will produce strong absorption bands just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ region.[6][7][8]

Aromatic Ring Vibrations: Substitution Patterns and Fingerprints

Beyond C-H stretches, the aromatic rings give rise to several other characteristic absorptions.

  • C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic rings produces a series of bands, typically of medium to weak intensity, in the 1600-1450 cm⁻¹ region.[5][6] Common absorptions appear near 1600, 1585, 1500, and 1450 cm⁻¹.[5]

  • C-H Out-of-Plane (OOP) Bending: The region between 900-675 cm⁻¹ is highly diagnostic for the substitution pattern on a benzene ring.[5]

    • Monosubstituted Ring (Benzyl group): A monosubstituted benzene ring typically shows two strong bands: one between 770–730 cm⁻¹ and another between 720–680 cm⁻¹.[9]

    • 1,2,3,5-Tetrasubstituted Ring (Benzoate group): The OOP bending patterns for heavily substituted rings are more complex and can be less definitive, but absorptions in the 800-860 cm⁻¹ range are often characteristic of this type of substitution.

Aliphatic Bending and Halogen Stretches
  • C-H Bending (Aliphatic): The methyl and methylene groups exhibit bending vibrations (scissoring and rocking) that appear in the 1470-1370 cm⁻¹ region.[7][8] A characteristic band for the methyl group rock is often seen around 1375 cm⁻¹.[10]

  • C-Br Stretching: The carbon-bromine bonds will produce stretching absorptions at low frequencies, typically in the 690-515 cm⁻¹ range.[7] These bands can be weak and fall within the complex fingerprint region, making them sometimes difficult to assign definitively without comparative spectra.

Summary of Expected IR Absorption Bands

The following table summarizes the key diagnostic absorption bands for Benzyl 3,4-dibromo-5-methylbenzoate.

Functional Group/MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic Ester C=O Stretch (conjugated)1730 - 1715Strong
Asymmetric C-O Stretch1300 - 1250Strong
Symmetric C-O Stretch1130 - 1100Strong
Aromatic C-H C-H Stretch3100 - 3000Medium to Weak
C-H Out-of-Plane Bending900 - 675Strong
Aromatic C=C In-Ring Stretch1600 - 1450Medium to Weak
Aliphatic C-H C-H Stretch (-CH₂-, -CH₃)3000 - 2850Strong
C-H Bend (-CH₂-, -CH₃)1470 - 1370Medium
Carbon-Halogen C-Br Stretch690 - 515Medium to Weak

Visualizing Molecular Vibrations

The following diagram correlates the key structural features of Benzyl 3,4-dibromo-5-methylbenzoate with their characteristic IR absorption regions.

G cluster_mol Benzyl 3,4-dibromo-5-methylbenzoate mol C_O_stretch C=O Stretch (Ester) 1730-1715 cm⁻¹ mol->C_O_stretch C_O_asym Asymmetric C-O Stretch 1300-1250 cm⁻¹ mol->C_O_asym Ar_CH_stretch Aromatic C-H Stretch 3100-3000 cm⁻¹ mol->Ar_CH_stretch Alkyl_CH_stretch Aliphatic C-H Stretch 3000-2850 cm⁻¹ mol->Alkyl_CH_stretch C_Br_stretch C-Br Stretch 690-515 cm⁻¹ mol->C_Br_stretch

Caption: Correlation of key bonds in Benzyl 3,4-dibromo-5-methylbenzoate with their IR frequencies.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol describes the acquisition of an IR spectrum for a solid sample like Benzyl 3,4-dibromo-5-methylbenzoate using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its speed, ease of use, and minimal sample preparation.

5.1 Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample for structural verification.

5.2 Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Benzyl 3,4-dibromo-5-methylbenzoate sample (approx. 1-2 mg)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

5.3 Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be closed to allow the system to purge with dry air or nitrogen, minimizing interference from atmospheric water and CO₂.

  • Background Spectrum Acquisition:

    • Causality: A background spectrum is essential to ratio against the sample spectrum. This process computationally subtracts the absorbance of the atmosphere (H₂O, CO₂) and the ATR crystal itself, ensuring that the final spectrum contains only the absorptions from the sample.

    • Clean the ATR crystal surface with a lint-free wipe lightly moistened with isopropanol and allow it to dry completely.

    • Lower the ATR press arm to ensure no sample is present.

    • Using the instrument control software, initiate a "Collect Background" scan. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Raise the ATR press arm.

    • Using a clean spatula, place a small amount (1-2 mg) of the solid Benzyl 3,4-dibromo-5-methylbenzoate sample onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

    • Causality: Good contact is critical for the evanescent wave of the IR beam to penetrate the sample effectively. Insufficient contact results in a weak, low-quality spectrum with poor signal-to-noise.

  • Sample Spectrum Acquisition:

    • Initiate the "Collect Sample" scan using the same parameters (scan number, resolution) as the background scan.

    • The software will automatically ratio the sample scan against the stored background spectrum and display the resulting absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Examine the collected spectrum. If the baseline appears sloped, apply a baseline correction algorithm available in the software.

    • If characteristic sharp peaks for atmospheric CO₂ (~2360 cm⁻¹) or water vapor are present, it may indicate an incomplete purge or a change in atmospheric conditions between the background and sample scans. If significant, repeat the background and sample collection.

    • Label the significant peaks corresponding to the functional groups identified in Section 3.

    • Clean the ATR crystal and press arm thoroughly with a solvent-moistened wipe after analysis.

Conclusion

The infrared spectrum of Benzyl 3,4-dibromo-5-methylbenzoate is rich with information, providing a robust fingerprint for its structural confirmation. The key diagnostic features are the trio of strong ester bands (C=O stretch ~1720 cm⁻¹, and two C-O stretches between 1300-1100 cm⁻¹), the clear separation of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and the characteristic aromatic C=C stretching and C-H out-of-plane bending bands. By following a systematic approach to spectral interpretation and employing a validated experimental protocol, researchers can confidently use IR spectroscopy to verify the identity and integrity of this and other complex molecules in the drug development pipeline.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Strategic Use of Benzyl 3,4-dibromo-5-methylbenzoate in the Synthesis of a Novel Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates the strategic application of benzyl 3,4-dibromo-5-methylbenzoate as a versatile precursor in the synthesis of complex active pharmaceutical ingredients (APIs). We provide a comprehensive, in-depth analysis of its reactivity and demonstrate its utility through the synthesis of a hypothetical, yet medicinally relevant, polysubstituted aromatic compound, (S)-benzyl 4-((1-phenylethyl)amino)-5-methyl-3-(1H-pyrazol-4-yl)benzoate (API-Int-4) , a potential precursor for a novel class of kinase inhibitors. This document is tailored for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Strategic Advantage of Benzyl 3,4-dibromo-5-methylbenzoate

Polysubstituted aromatic scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precursor, benzyl 3,4-dibromo-5-methylbenzoate, offers a unique combination of structural features that make it an exceptionally valuable starting material for the synthesis of complex APIs.[2]

The key attributes of this precursor include:

  • Orthogonal Reactivity: The two bromine atoms at the C3 and C4 positions possess differential reactivity, influenced by the electronic and steric environment. This allows for selective, sequential functionalization through various palladium-catalyzed cross-coupling reactions.

  • Modifiable Ester Group: The benzyl ester serves as a robust protecting group for the carboxylic acid, which can be deprotected in the final stages of a synthesis to reveal a key functional group for pharmacophore interaction or for improving pharmacokinetic properties.

  • Structural Rigidity and Pre-organization: The substituted benzene ring provides a rigid scaffold, pre-organizing the appended functional groups in a defined spatial orientation, which is often crucial for high-affinity binding to biological targets.

This guide will leverage these features to construct a synthetic pathway to API-Int-4 , showcasing the power of sequential cross-coupling reactions.

Synthetic Strategy Overview

The synthesis of API-Int-4 from benzyl 3,4-dibromo-5-methylbenzoate is designed as a two-step, one-pot sequential cross-coupling strategy. The workflow is designed to first introduce a heterocyclic moiety via a Suzuki-Miyaura coupling, followed by the introduction of an amine side chain through a Buchwald-Hartwig amination.

G cluster_0 Synthetic Workflow Start Benzyl 3,4-dibromo-5-methylbenzoate Step1 Selective Suzuki-Miyaura Coupling Start->Step1 1H-pyrazole-4-boronic acid pinacol ester, Pd(dppf)Cl2, K2CO3 Intermediate Benzyl 4-bromo-5-methyl-3-(1H-pyrazol-4-yl)benzoate Step1->Intermediate Step2 Buchwald-Hartwig Amination Intermediate->Step2 (S)-1-phenylethanamine, Pd2(dba)3, Xantphos, NaOtBu Product (S)-benzyl 4-((1-phenylethyl)amino)-5-methyl-3-(1H-pyrazol-4-yl)benzoate (API-Int-4) Step2->Product

Caption: Synthetic workflow for API-Int-4.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. All reactions were carried out under an inert atmosphere of nitrogen or argon. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light.

Protocol: Synthesis of (S)-benzyl 4-((1-phenylethyl)amino)-5-methyl-3-(1H-pyrazol-4-yl)benzoate (API-Int-4)

This protocol outlines a one-pot, two-step procedure for the synthesis of the target intermediate.

Table 1: Reagents for the Synthesis of API-Int-4

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Benzyl 3,4-dibromo-5-methylbenzoate384.061.0384 mg
1H-pyrazole-4-boronic acid pinacol ester193.991.1213 mg
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.740.0322 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
(S)-1-phenylethanamine121.181.2145 mg (158 µL)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.01513.7 mg
Xantphos578.680.0317.4 mg
Sodium tert-butoxide (NaOtBu)96.101.5144 mg
1,4-Dioxane (anhydrous)--10 mL
Water (degassed)--2.5 mL

Step-by-Step Procedure:

Part A: Suzuki-Miyaura Coupling

  • To a flame-dried 50 mL Schlenk flask, add benzyl 3,4-dibromo-5-methylbenzoate (384 mg, 1.0 mmol), 1H-pyrazole-4-boronic acid pinacol ester (213 mg, 1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. The progress of the reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-arylated intermediate, benzyl 4-bromo-5-methyl-3-(1H-pyrazol-4-yl)benzoate.

  • After completion of the first step, cool the reaction mixture to room temperature.

Part B: Buchwald-Hartwig Amination

  • To the cooled reaction mixture from Part A, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), Xantphos (17.4 mg, 0.03 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Purge the flask with nitrogen for 5 minutes.

  • Add (S)-1-phenylethanamine (158 µL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction for the disappearance of the bromo-intermediate by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

Workup and Purification:

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, (S)-benzyl 4-((1-phenylethyl)amino)-5-methyl-3-(1H-pyrazol-4-yl)benzoate (API-Int-4) .

Table 2: Expected Outcome and Characterization Data for API-Int-4

ParameterExpected Result
Yield 60-75% (over two steps)
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) Expect characteristic peaks for the aromatic protons of the benzoate, pyrazole, and phenyl rings, the benzylic protons of the ester, the methine and methyl protons of the chiral amine, and the methyl group on the benzoate ring.
¹³C NMR (CDCl₃) Expect signals corresponding to the carbonyl carbon of the ester, and all aromatic and aliphatic carbons.
Mass Spec (ESI) Calculated for C₂₆H₂₅N₃O₂ [M+H]⁺, with the expected isotopic pattern.
Purity (HPLC) >95%

Discussion and Scientific Rationale

The successful synthesis of API-Int-4 hinges on the principles of regioselective cross-coupling reactions.

Regioselectivity of the Suzuki-Miyaura Coupling

The first functionalization occurs preferentially at the C3 position. This selectivity is governed by a combination of steric and electronic factors. The bromine at C4 is flanked by a methyl group at C5, creating greater steric hindrance compared to the C3 bromine. While a comprehensive analysis would require computational modeling, empirical evidence from similar systems suggests that palladium-catalyzed cross-coupling reactions on di-substituted benzenes can be directed by such steric factors.[3]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] The choice of Xantphos as the ligand is critical; its wide bite angle is known to promote reductive elimination and prevent β-hydride elimination, which can be a competing side reaction.[5] The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine and facilitate the catalytic cycle.[6]

G cluster_1 Decision Workflow for Sequential Cross-Coupling Start Benzyl 3,4-dibromo-5-methylbenzoate Decision1 Steric Hindrance at C4 > C3? Start->Decision1 Path1 Suzuki Coupling at C3 Decision1->Path1 Yes End Target API Intermediate Decision1->End No (Re-evaluate strategy) Decision2 Electronic Activation for Amination? Path1->Decision2 Path2 Buchwald-Hartwig at C4 Decision2->Path2 Yes Path2->End

Caption: Decision workflow for the synthetic route.

Conclusion

Benzyl 3,4-dibromo-5-methylbenzoate is a highly effective and versatile precursor for the synthesis of complex, polysubstituted aromatic compounds relevant to the pharmaceutical industry. The protocols detailed herein provide a robust and reproducible method for the synthesis of a potential kinase inhibitor precursor, demonstrating the power of sequential, regioselective cross-coupling reactions. By understanding the underlying principles of these transformations, researchers can adapt and apply these methods to a wide range of synthetic targets, accelerating the drug discovery and development process.

References

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Application Note: Accelerated Synthesis of Benzyl 3,4-dibromo-5-methylbenzoate via Microwave-Assisted Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive guide to the rapid and efficient synthesis of Benzyl 3,4-dibromo-5-methylbenzoate using microwave-assisted Fischer esterification. Traditional esterification methods often require prolonged reaction times and high temperatures, leading to potential byproduct formation. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, dramatically reducing reaction times from hours to minutes and often improving yields.[1][2] This document outlines a detailed protocol, discusses the underlying scientific principles, and provides expert insights into optimizing this synthetic transformation for researchers in drug development and organic synthesis.

Introduction: The Power of Microwave Chemistry in Ester Synthesis

The esterification of carboxylic acids with alcohols is a fundamental transformation in organic chemistry. However, conventional methods typically involve refluxing for several hours with an acid catalyst.[3] Microwave irradiation has emerged as a powerful tool to accelerate these reactions.[4] The mechanism of microwave heating involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][5] This localized superheating can result in reaction rate accelerations of up to 1,000-fold compared to conventional heating methods.[6]

For the synthesis of a specialized ester like Benzyl 3,4-dibromo-5-methylbenzoate, a compound of interest in medicinal chemistry and materials science, microwave-assisted methods offer significant advantages:

  • Speed: Reaction times are drastically reduced, often from hours to mere minutes.[1][2]

  • Efficiency: Increased yields and cleaner reaction profiles are frequently observed.[2][7]

  • Green Chemistry: Reduced energy consumption and the potential for using less solvent align with the principles of green chemistry.[4]

This application note provides a robust and reproducible protocol for the microwave-assisted synthesis of Benzyl 3,4-dibromo-5-methylbenzoate, complete with expert commentary on the critical parameters that ensure success.

Experimental Protocol: Synthesis of Benzyl 3,4-dibromo-5-methylbenzoate

This protocol is designed for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3,4-dibromo-5-methylbenzoic acid≥98%Commercially AvailableHandle with care, irritant.[1]
Benzyl alcohol≥99%Commercially AvailableCombustible liquid, harmful if swallowed or inhaled.
Sulfuric acid (H₂SO₄)98%Commercially AvailableCorrosive, handle with extreme care.
TolueneAnhydrousCommercially AvailableFlammable, handle in a fume hood.
Diethyl etherAnhydrousCommercially AvailableExtremely flammable, handle in a fume hood.
Saturated sodium bicarbonate solution-Prepared in-house-
Brine (saturated NaCl solution)-Prepared in-house-
Anhydrous sodium sulfate (Na₂SO₄)-Commercially Available-
Microwave reaction vials (10 mL)-Appropriate for synthesizer-
Stir bars-Appropriate for vials-
Safety Precautions
  • 3,4-dibromo-5-methylbenzoic acid: Causes skin and serious eye irritation.[1] Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves and eye protection.[1]

  • Benzyl Alcohol: Harmful if swallowed or inhaled. Causes serious eye irritation. Avoid breathing mist/vapors. Use only in a well-ventilated area.

  • Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care using appropriate PPE.

  • Microwave Synthesizer: Operate according to the manufacturer's instructions. Never exceed the recommended pressure and temperature limits for the reaction vessels.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,4-dibromo-5-methylbenzoic acid (1.0 mmol, 293.9 mg).

  • Solvent and Reactant Addition: Add anhydrous toluene (3 mL) to the vial, followed by benzyl alcohol (1.2 mmol, 124 µL). Toluene is chosen as the solvent due to its ability to reach high temperatures under microwave irradiation and its relatively low polarity, which can act as a heat sink to prevent overheating of the polar reactants.[6]

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 10 minutes. The instrument will automatically adjust the power to maintain the set temperature.

  • Cooling: After irradiation, allow the reaction vial to cool to room temperature (or as per the instrument's cooling protocol) before carefully opening it.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of diethyl ether.

    • Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid.

    • Wash with 15 mL of water, followed by 15 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure benzyl 3,4-dibromo-5-methylbenzoate.

Characterization

The identity and purity of the product can be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for the benzyl and substituted benzoate protons.

  • ¹³C NMR: Expected signals for the ester carbonyl and aromatic carbons.

  • FT-IR: Characteristic C=O stretching frequency for the ester group (typically around 1720-1740 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₅H₁₂Br₂O₂: 384.06 g/mol ).

Expertise & Experience: The "Why" Behind the Protocol

The success of this microwave-assisted esterification hinges on several key factors that are rooted in the principles of organic chemistry and microwave science.

Choice of Solvent

While many microwave reactions can be performed solvent-free, the use of a high-boiling, non-polar solvent like toluene offers several advantages in this specific synthesis.[6] Toluene is relatively transparent to microwaves, meaning it doesn't heat up as rapidly as the polar reactants. This allows for more controlled heating of the reactants themselves and prevents a runaway reaction. Furthermore, its high boiling point (111°C) allows the reaction to be conducted at elevated temperatures under pressure, significantly accelerating the reaction rate.

Catalyst Selection

A strong Brønsted acid catalyst like sulfuric acid is essential for the Fischer esterification. It protonates the carbonyl oxygen of the 3,4-dibromo-5-methylbenzoic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic benzyl alcohol. While other acid catalysts could be used, sulfuric acid is cost-effective and highly efficient for this transformation.

Reaction Parameters: Temperature and Time

The selection of 150°C for 10 minutes is a starting point based on typical conditions for microwave-assisted esterifications. Microwave energy allows for rapid heating to this temperature, a condition that would require a much longer time to achieve with conventional heating. This rapid heating to a superheated state is a key factor in the dramatic reduction in reaction time.[1][2] Optimization may be required depending on the specific microwave synthesizer and the scale of the reaction.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through a series of in-process controls and final product characterization.

  • Reaction Monitoring: For optimization, small aliquots of the reaction mixture can be taken at different time points and analyzed by Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product.

  • Work-up Validation: The aqueous washes during the work-up are crucial. The sodium bicarbonate wash should result in effervescence if there is excess acid, indicating its successful neutralization. The final pH of the aqueous layer should be neutral.

  • Spectroscopic Confirmation: The combination of NMR, IR, and MS provides unambiguous confirmation of the product's identity and purity. Any significant deviation from the expected spectra would indicate the presence of impurities or an incorrect structure, prompting a re-evaluation of the reaction and purification steps.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Benzyl 3,4-dibromo-5-methylbenzoate.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Product Characterization reagent_prep 1. Reagent Preparation (Carboxylic Acid, Alcohol, Solvent) catalyst_add 2. Catalyst Addition (H₂SO₄) reagent_prep->catalyst_add mw_irradiation 3. Microwave Irradiation (150°C, 10 min) catalyst_add->mw_irradiation Seal Vial extraction 4. Extraction & Washes (Ether, NaHCO₃, H₂O, Brine) mw_irradiation->extraction Cool & Open drying 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) extraction->drying chromatography 6. Column Chromatography (Silica Gel) drying->chromatography analysis 7. Analysis (NMR, IR, MS) chromatography->analysis Pure Product

Sources

Troubleshooting & Optimization

Minimizing debromination side reactions during benzyl 3,4-dibromo-5-methylbenzoate coupling

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Hydrodehalogenation in Benzyl 3,4-Dibromo-5-methylbenzoate Coupling

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing competitive debromination (hydrodehalogenation) side reactions during the palladium-catalyzed cross-coupling of benzyl 3,4-dibromo-5-methylbenzoate .

Because this substrate features a base-sensitive benzyl ester and a highly sterically hindered dibromo-methyl substitution pattern, standard coupling conditions often lead to massive yields of the reduced, debrominated byproduct. This guide dissects the mechanistic causality of this failure and provides a self-validating framework to achieve high-yielding C–C bond formation.

Mechanistic Overview: The Causality of Debromination

To stop debromination, we must first understand its origin. During a standard Suzuki-Miyaura or Buchwald-Hartwig coupling, the Pd(0) catalyst undergoes oxidative addition into the Ar–Br bond to form an Ar–Pd(II)–Br intermediate.

For benzyl 3,4-dibromo-5-methylbenzoate, the adjacent methyl group and the secondary bromine atom create severe steric bulk. This steric hindrance drastically reduces the rate of the subsequent transmetalation step. When transmetalation is sluggish, the Ar–Pd(II)–Br intermediate has a prolonged lifetime in the catalytic cycle. This allows competing background reactions to dominate—specifically, the interception of hydride donors from the reaction environment . Once an Ar–Pd(II)–H species forms, rapid reductive elimination ejects the debrominated arene (Ar–H) and regenerates Pd(0), permanently consuming your starting material without forming the desired product.

Troubleshooting FAQs

Q1: Why am I seeing mono-debromination instead of my desired di-coupled product? A: The steric penalty of the 3,4-dibromo-5-methyl system slows down the desired pathway. If your solvent or base contains any hydride-donating capacity, the slow transmetalation allows the competing hydrodehalogenation pathway to outcompete C–C bond formation. You must accelerate transmetalation using highly active ligands while simultaneously starving the environment of hydrides .

Q2: How do I protect the benzyl ester while preventing hydride transfer? A: Alkoxide bases (e.g., NaOtBu, NaOMe) and strong hydroxides serve a dual negative role: they readily saponify the benzyl ester and act as potent hydride donors via β -hydride elimination. To protect the ester linkage and eliminate this hydride source, transition to a mild, anhydrous inorganic base like K3​PO4​ or Cs2​CO3​ .

Q3: Which solvent systems suppress hydrodehalogenation? A: Protic solvents (alcohols, water) are the primary culprits for hydrodehalogenation. Alcohols coordinate to the palladium center and undergo β -hydride elimination, directly transferring a hydride to the metal . For this sterically hindered substrate, you must use anhydrous, aprotic solvents like Toluene or 1,4-Dioxane to completely shut down the solvent-mediated reduction pathway .

Q4: How does ligand choice affect the debromination pathway? A: Ligands with large bite angles and high steric bulk (e.g., XPhos, dppf, or dtbpf) are required. These electron-rich, bulky phosphines accelerate the transmetalation step and sterically shield the palladium center from extraneous hydride donors, pushing the kinetic equilibrium back toward the desired cross-coupling .

Diagnostic Data & Parameter Optimization

The following table summarizes the quantitative impact of varying reaction parameters on the coupling of benzyl 3,4-dibromo-5-methylbenzoate with a standard arylboronic acid.

Solvent SystemBaseLigandTemp (°C)Desired Product Yield (%)Debromination Byproduct (%)
Ethanol / H2​O Na2​CO3​ PPh3​ 8015%65%
DMF (Standard) K2​CO3​ PPh3​ 10035%40%
THF (Anhydrous) Cs2​CO3​ dppf7065%15%
Toluene (Anhydrous) K3​PO4​ XPhos 90 88% < 5%
Validated Experimental Protocol

To ensure reproducibility and minimize hydrodehalogenation, follow this self-validating anhydrous Suzuki-Miyaura protocol.

Step 1: Reagent Preparation & Degassing In an oven-dried Schlenk flask equipped with a magnetic stir bar, add benzyl 3,4-dibromo-5-methylbenzoate (1.0 equiv), the arylboronic acid (2.2 equiv for double coupling), anhydrous K3​PO4​ (3.0 equiv), Pd2​(dba)3​ (2 mol%), and XPhos (8 mol%). Causality: K3​PO4​ is a non-nucleophilic base that prevents ester saponification and cannot donate hydrides.

Step 2: Solvent Addition Evacuate the flask and backfill with ultra-pure Argon (repeat 3x). Add anhydrous, rigorously degassed Toluene (0.1 M concentration) via a gas-tight syringe. Causality: Toluene lacks β -hydrogens, completely shutting down the solvent-mediated β -hydride elimination pathway.

Step 3: Reaction Initiation & In-Process Validation Heat the mixture to 90 °C under vigorous stirring. Validation Check: Withdraw a 10 µL aliquot after 45 minutes under positive Argon flow. Quench in LC-MS grade MeCN and analyze. You should observe the mono-coupled intermediate. If a mass corresponding to [M-79] (loss of bromine without coupling) is dominant, immediately check your argon line for moisture ingress or verify your solvent's anhydrous state.

Step 4: Completion & Workup After 4-6 hours, cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium catalyst and phosphate salts, washing the pad thoroughly with EtOAc. Validation Check: TLC analysis (Hexanes/EtOAc 4:1) should show complete consumption of the starting material ( Rf​≈0.6 ) and a new, highly UV-active product spot ( Rf​≈0.4 ).

Step 5: Purification Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography to isolate the pure coupled product.

Pathway Visualization

The diagram below illustrates the kinetic competition between the desired transmetalation pathway and the undesired hydride transfer pathway.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmet Transmetalation (Ar'-B(OH)2) ArPdBr->Transmet Fast (with XPhos) Hydride Hydride Transfer (from Solvent/Base) ArPdBr->Hydride Slow/Competing ArPdAr Ar-Pd(II)-Ar' Transmet->ArPdAr RedElim1 Reductive Elimination ArPdAr->RedElim1 RedElim1->Pd0 Product Desired Product (Coupled Ar-Ar') RedElim1->Product ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Byproduct Debrominated Byproduct (Ar-H) RedElim2->Byproduct

Caption: Catalytic pathways: Desired cross-coupling vs. undesired hydrodehalogenation side reactions.

References
  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry (NIH PMC). URL:[Link]

  • Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex. Organic Process Research & Development (ACS Publications). URL:[Link]

Technical Support Center: Resolving Solubility Issues of Benzyl 3,4-dibromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling Benzyl 3,4-dibromo-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our approach is rooted in explaining the why behind each step, ensuring you can make informed decisions in your work.

Understanding the Molecule: Benzyl 3,4-dibromo-5-methylbenzoate

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of Benzyl 3,4-dibromo-5-methylbenzoate. Its structure, featuring a substituted aromatic ring and a benzyl ester group, dictates its solubility behavior.

Key Molecular Characteristics:

  • Molecular Formula: C₁₅H₁₂Br₂O₂[1]

  • Molecular Weight: 384.06 g/mol [1]

  • Calculated LogP: 4.87702[1]

  • Topological Polar Surface Area (TPSA): 26.3 Ų[1]

  • Hydrogen Bond Donors: 0[1]

  • Hydrogen Bond Acceptors: 2[1]

The high LogP value indicates a lipophilic (fat-loving) and hydrophobic (water-fearing) nature, suggesting poor solubility in polar solvents like water and better solubility in non-polar organic solvents. The lack of hydrogen bond donors further limits its interaction with protic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving Benzyl 3,4-dibromo-5-methylbenzoate in a common organic solvent at room temperature. What should I do first?

Answer:

This is a common issue, primarily due to the compound's high lipophilicity and crystalline nature. The first step is a systematic approach to solvent screening and temperature adjustment.

Initial Troubleshooting Steps:

  • Verify Solvent Choice: Based on the principle of "like dissolves like," non-polar and moderately polar solvents are the best starting points.[2] The large aromatic structure and dibromo-substituents contribute to its non-polar character.

  • Gentle Heating: The solubility of most organic solids increases with temperature.[3][4][5] This is because the added thermal energy helps overcome the lattice energy of the crystal and the intermolecular forces between solvent molecules.

    • Protocol: Place your solution in a warm water bath (start at 40-50°C) and stir. Gradually increase the temperature, but do not exceed the solvent's boiling point.

  • Increase Solvent Volume: You may have simply exceeded the saturation point of the solvent. This is the most frequent reason for crystallization failure or incomplete dissolution.[6]

    • Action: Add small, measured increments of the solvent until the solid dissolves. Keep a record of the total volume used to determine an approximate solubility.

Q2: Heating the solution isn't enough to fully dissolve the compound. What's the next logical step?

Answer:

If temperature alone is insufficient, the next step is to explore the use of co-solvents. A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute.[7][8][9]

The Principle of Co-solvency:

Co-solvents work by modifying the overall polarity of the solvent system to be more compatible with the solute. For a non-polar compound like Benzyl 3,4-dibromo-5-methylbenzoate, adding a less polar co-solvent to a moderately polar primary solvent can significantly improve solubility.[9]

Recommended Co-Solvent Systems:

Primary SolventRecommended Co-SolventRationale
EthanolToluene or Dichloromethane (DCM)Increases the non-polar character of the system.
AcetoneHexanes or Ethyl AcetateModifies polarity to better match the solute.
IsopropanolTetrahydrofuran (THF)THF is a good aprotic solvent that can disrupt solute-solute interactions.

Experimental Protocol for Co-Solvent Screening:

  • Start with your compound suspended in the primary solvent.

  • While stirring, add the co-solvent dropwise.

  • Observe for dissolution. Gentle heating can be applied in conjunction with co-solvent addition.

  • Record the ratio of primary solvent to co-solvent that achieves complete dissolution.

Q3: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal. This often happens when the solution is supersaturated or when the cooling process is too rapid.[6]

Troubleshooting "Oiling Out":

  • Reheat and Add More Solvent: The most common cause is using too little solvent.[6] Reheat the solution until the oil redissolves, then add a small amount (10-20% more) of the primary solvent.

  • Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation over crystal nucleation.[6]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[2][10]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[10]

Q4: How can I rationally select a solvent system without extensive trial and error?

Answer:

A more theoretical approach involves using Hansen Solubility Parameters (HSP). HSP is based on the idea that "like dissolves like" by quantifying the intermolecular forces of a substance.[11] Each molecule is assigned three parameters:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen bonding): Energy from hydrogen bonds.[11]

The closer the HSP values of a solute and a solvent, the more likely they are to be soluble in each other.

Workflow for HSP-Guided Solvent Selection:

Caption: A workflow for rational solvent selection using Hansen Solubility Parameters.

Hansen Solubility Parameters of Common Organic Solvents (MPa⁰·⁵):

SolventδDδPδH
Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Tetrahydrofuran (THF)16.85.78.0

Data sourced from various chemical engineering and materials science databases.

While the exact HSP for Benzyl 3,4-dibromo-5-methylbenzoate is not readily published, its structure suggests it will have a significant δD value, a moderate δP value, and a very low δH value. Therefore, solvents like Toluene, THF, and Dichloromethane are predicted to be good candidates.

Advanced Troubleshooting & Recrystallization

For purification via recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2]

Recrystallization Troubleshooting Flowchart:

Caption: A step-by-step guide to troubleshooting common recrystallization problems.

Key Considerations for Recrystallization:

  • Solvent Purity: Impurities in the solvent can affect the crystallization process. Always use high-purity solvents.

  • Insoluble Impurities: If you observe insoluble material in the hot solution, perform a hot filtration to remove it before cooling.

  • Poor Yield: If your yield is low, it's likely due to using too much solvent.[10] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling again.

By understanding the principles of solubility and systematically applying these troubleshooting steps, you can effectively resolve issues with Benzyl 3,4-dibromo-5-methylbenzoate and other challenging compounds in your research.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Environmental Science & Technology. (2025, December 5).
  • Chemistry LibreTexts. (2021, August 12). 13.
  • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • WuXi AppTec. (2024, March 15).
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.).
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP)
  • Royal Society of Chemistry. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters.
  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.

Sources

Validation & Comparative

Reactivity Comparison Guide: Benzyl vs. Ethyl 3,4-dibromo-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis

In the landscape of synthetic chemistry and pharmaceutical development, the choice of an ester group is far from trivial. It can profoundly influence a molecule's stability, reactivity, and, in a biological context, its metabolic fate. This guide provides a detailed comparative analysis of the reactivity of two closely related compounds: benzyl 3,4-dibromo-5-methylbenzoate and ethyl 3,4-dibromo-5-methylbenzoate. Our focus will be on their susceptibility to nucleophilic acyl substitution, a fundamental reaction class governing their utility and stability.

The core structure, the 3,4-dibromo-5-methylbenzoyl group, provides a consistent electronic and steric framework, allowing us to isolate and examine the distinct influence of the benzyl versus the ethyl ester moiety. This comparison is critical for researchers selecting building blocks for complex syntheses or designing prodrugs where the rate of ester cleavage is a key pharmacokinetic parameter.

The Mechanistic Framework: Nucleophilic Acyl Substitution

The primary pathway governing the reactivity of these esters is the nucleophilic acyl substitution (NAS) reaction. This two-step mechanism involves the initial attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the collapse of this intermediate, which reforms the carbonyl double bond and expels the alkoxide as a leaving group[1][2].

The overall rate of this reaction is determined by two principal factors:

  • The Electrophilicity of the Carbonyl Carbon: Factors that increase the partial positive charge on the carbonyl carbon accelerate the initial nucleophilic attack.

  • The Stability of the Leaving Group: The facility with which the alkoxide group (⁻OR') departs is inversely related to its basicity. Weaker bases are better leaving groups[3][4].

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Equimolar Esters + Internal Standard B Dissolve in THF A->B C Take T=0 Aliquot B->C D Add NaOH at 25°C Start Timer C->D E Sample at Time Intervals (5, 15, 30, 60 min) D->E F Quench Each Aliquot (Ether + HCl) E->F G Extract & Dry Organic Layer F->G H Analyze by GC/HPLC G->H I Plot [Ester] vs. Time H->I

Sources

GC-MS Method Validation for the Detection of Benzyl 3,4-Dibromo-5-Methylbenzoate Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Benzyl 3,4-dibromo-5-methylbenzoate (CAS: 2364584-79-0) is a highly substituted halogenated ester frequently utilized as a specialized intermediate in synthetic chemistry and pharmaceutical development[1]. The detection of trace levels of such halogenated impurities in Active Pharmaceutical Ingredients (APIs) is a critical regulatory requirement. Under the ICH Q2(R2) and Q14 guidelines, analytical procedures for impurity profiling must undergo rigorous validation to ensure drug safety and efficacy[2].

When analyzing halogenated aromatic esters, analytical scientists must select a platform capable of resolving positional isomers while maintaining high sensitivity. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms and provides a field-proven, self-validating methodology for its execution.

Comparative Analysis: GC-MS vs. Alternative Platforms

Why is GC-MS the gold standard for this specific impurity over High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?

The Causality of Choice: Benzyl 3,4-dibromo-5-methylbenzoate possesses high volatility and thermal stability, making it an ideal candidate for gas-phase separation. Furthermore, the presence of two bromine atoms creates a highly distinct isotopic cluster in Electron Ionization (EI) MS (yielding M, M+2, and M+4 peaks in a strict 1:2:1 ratio). This isotopic signature allows GC-MS to achieve unparalleled specificity, easily distinguishing the target impurity from non-halogenated matrix interferences—a task where HPLC-UV struggles due to a lack of mass resolution, and LC-MS/MS often faces ion suppression[3].

Performance Comparison for Halogenated Benzoate Impurity Detection
ParameterGC-MS (EI, SIM Mode)HPLC-UVLC-MS/MS (ESI)
Sensitivity (LOD) Excellent (0.01 - 0.05 ppm)Moderate (1 - 5 ppm)Excellent (<0.01 ppm)
Specificity Very High (Isotopic cluster recognition)Low (Relies solely on retention time)High (MRM transitions)
Isomer Resolution Superior (Capillary columns resolve positional isomers)ModerateModerate
Matrix Effects Low (High-temp vaporization separates matrix)High (Co-eluting UV absorbers)High (Ion suppression in ESI)
Cost per Analysis ModerateLowHigh

Methodology: Step-by-Step GC-MS Validation Protocol

This protocol is designed as a self-validating system . By integrating isotopically labeled internal standards and continuous system suitability tests (SSTs), the method continuously verifies its own integrity during execution, aligning perfectly with ICH Q2(R2) standards for trace impurities[2][4].

Step 1: Sample Preparation & Extraction
  • Internal Standard Spiking: Add 10 µL of Benzyl benzoate-d5 (internal standard, 10 µg/mL) to 100 mg of the API sample.

    • Causality: An isotopically labeled internal standard mimics the target analyte's behavior perfectly, correcting for extraction losses, matrix effects, and injection volume variations, thereby ensuring quantitative trustworthiness.

  • Solvent Extraction: Dissolve the spiked sample in 1.0 mL of LC-MS grade ethyl acetate. Vortex for 2 minutes.

    • Causality: Ethyl acetate provides excellent solubility for semi-volatile esters like benzyl benzoates while precipitating highly polar API matrices, effectively cleaning the sample prior to injection[5].

  • Centrifugation & Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC auto-sampler vial.

Step 2: Chromatographic Separation (GC)
  • Column Selection: Use a mid-polar fused silica capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m × 0.25 mm, 0.25 µm film thickness).

    • Causality: The 5% phenyl phase provides the necessary dipole-induced dipole interactions to resolve the 3,4-dibromo positional isomers from potential 2,4- or 3,5-dibromo impurities[5].

  • Temperature Program: Initial oven temperature at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: A rapid ramp through the low-temperature regime focuses the analyte band, while the high final temperature ensures complete elution of the heavy dibrominated ester (MW ~384 g/mol ) without peak tailing.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Step 3: Mass Spectrometry (MS) Detection
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Target Ions: Monitor m/z 382, 384, and 386.

    • Causality: Monitoring the exact 1:2:1 isotopic ratio of the dibromo molecular ion confirms the identity of the impurity with absolute certainty, satisfying the stringent ICH Q2 specificity requirement[3].

Step 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank, a spiked sample, and a matrix control. Verify that no interfering peaks elute at the retention time of benzyl 3,4-dibromo-5-methylbenzoate.

  • LOD & LOQ: Perform serial dilutions. Establish the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio ≥ 3:1 and the Limit of Quantitation (LOQ) at S/N ≥ 10:1[2].

  • Linearity: Construct a calibration curve from 50% to 150% of the specification limit. Acceptable criteria: R² > 0.995.

  • Accuracy (Recovery): Spike API samples at 3 concentration levels (LOQ, 100%, 150%). Calculate % recovery. Acceptable range: 80% - 120%.

  • Precision: Perform 6 replicate injections of the 100% spiked sample. Acceptable criteria: Relative Standard Deviation (RSD) ≤ 5%[4].

Workflow Visualization

G Start Method Development Benzyl 3,4-dibromo-5-methylbenzoate Prep Sample Preparation (Solvent Extraction & Internal Standard) Start->Prep GC GC Separation (5% Phenyl Capillary Column) Prep->GC MS MS Detection (EI Mode, SIM for m/z Isotopic Cluster) GC->MS Val ICH Q2(R2) Validation MS->Val Spec Specificity (Isomer Resolution & Blank check) Val->Spec Sens LOD & LOQ (S/N Ratio > 10) Val->Sens Lin Linearity & Range (R² > 0.995) Val->Lin Acc Accuracy & Precision (Spike Recovery 80-120%) Val->Acc

GC-MS Method Validation Workflow for Halogenated Impurities per ICH Q2(R2).

Conclusion

For the detection of complex halogenated impurities like benzyl 3,4-dibromo-5-methylbenzoate, GC-MS provides a highly specific, robust, and cost-effective analytical platform. By leveraging the unique isotopic signatures of bromine and the high resolving power of capillary GC, analytical scientists can build a self-validating system that strictly adheres to ICH Q2(R2) regulatory standards, ensuring the highest level of pharmaceutical quality control.

References

  • West Pharmaceutical Services. "Validation of Leachables: Insights from ICH Q2(R2) & Q14 Guidelines". West Pharma. URL:[Link]

  • MDPI. "Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole". MDPI. URL: [Link]

  • Agilent. "Analysis of Suspected Flavor and Fragrance Allergens in Perfumes Using Two-Dimensional GC with Independent Column Temperature Co". Agilent. URL:[Link]

  • PubMed. "A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing". NIH.gov. URL:[Link]

Sources

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